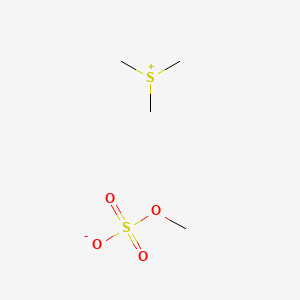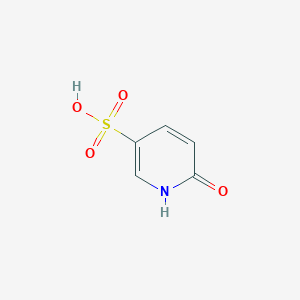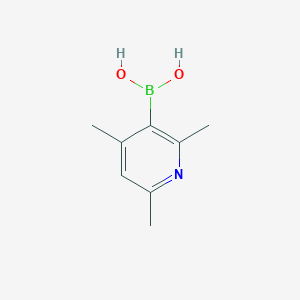
6-Phenoxynicotinic Acid
Overview
Description
6-Phenoxynicotinic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of nicotinic acid, where a phenoxy group is attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
6-Phenoxynicotinic Acid is a potential inhibitor of the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression .
Mode of Action
The interaction of this compound with its target, the CAIII enzyme, involves the carboxylic acid of the ligand binding via coordinate bond formation with the Zn+2 ion in the enzyme active site . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .
Biochemical Pathways
The activity of this compound against CAIII was studied using size-exclusion chromatography . The appearance of a concentration-dependent vacancy peak was indicative of binding with CAIII . The inhibition of CAIII can be regarded as a promising drug target for the management of hyperlipidemia . Furthermore, CAIII is involved in certain cancerous diseases such as acute myeloid leukemia and liver carcinoma .
Pharmacokinetics
It is known that the compound is highly soluble in water . This solubility suggests that the compound could have good bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the CAIII enzyme . This inhibition can lead to changes in the management of dyslipidemia and cancer progression . Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel . Moreover, inhibition of CAIII can lead to H2O2-induced apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phenoxy acids, which include this compound, are highly soluble in water and weakly absorbed in soil . These highly mobile compounds are readily transported to surface and groundwater . Therefore, the environmental context can significantly influence the distribution and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinic acid typically involves the reaction of 6-chloronicotinic acid with phenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenoxy group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide and a base like potassium carbonate. The reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 6-Phenoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in further substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of new functional groups on the phenoxy ring.
Scientific Research Applications
6-Phenoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
6-Chloronicotinic acid: A precursor in the synthesis of 6-Phenoxynicotinic acid.
6-Methoxynicotinic acid: Another derivative of nicotinic acid with a methoxy group instead of a phenoxy group.
6-Hydroxy-nicotinic acid: Contains a hydroxyl group at the sixth position.
Uniqueness: this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
6-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEUNYLQJDQNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380129 | |
| Record name | 6-Phenoxynicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-38-0 | |
| Record name | 6-Phenoxynicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenoxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















